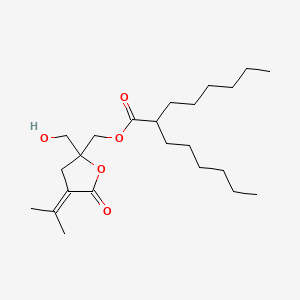
HIV-1 protease-IN-10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HIV-1 protease-IN-10 is a compound designed to inhibit the activity of HIV-1 protease, an enzyme crucial for the maturation and replication of the human immunodeficiency virus (HIV). HIV-1 protease cleaves newly synthesized polyproteins into functional viral proteins, a process essential for the production of infectious viral particles . By inhibiting this enzyme, this compound prevents the maturation of the virus, thereby reducing its ability to infect new cells and propagate the infection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthetic route typically begins with the preparation of a core scaffold, followed by the addition of various substituents through reactions such as amide bond formation, sulfonylation, and hydrogenation . Common reagents used in these steps include isobutylamine, aryl sulfonyl chloride, and palladium on carbon (Pd/C) for hydrogenation .
Industrial Production Methods
Industrial production of HIV-1 protease-IN-10 involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and consistency of the final product. This process often includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities . Additionally, advanced purification techniques, such as chromatography, are employed to isolate the desired compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
HIV-1 protease-IN-10 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Replacement of one functional group with another, often facilitated by reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of an alcohol group may yield a ketone or aldehyde, while reduction of a nitro group may produce an amine .
Aplicaciones Científicas De Investigación
HIV-1 protease-IN-10 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Employed in research on viral replication and the development of antiviral therapies.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of HIV/AIDS.
Industry: Utilized in the development of diagnostic assays and screening tools for HIV protease inhibitors.
Mecanismo De Acción
HIV-1 protease-IN-10 exerts its effects by binding to the active site of HIV-1 protease, thereby preventing the enzyme from cleaving viral polyproteins into functional proteins . This inhibition disrupts the maturation process of the virus, leading to the production of non-infectious viral particles . The molecular targets involved include the catalytic aspartate residues in the active site of the protease, which are essential for its enzymatic activity .
Comparación Con Compuestos Similares
HIV-1 protease-IN-10 is unique among HIV-1 protease inhibitors due to its specific structural features and binding affinity. Similar compounds include:
Darunavir: A newer inhibitor with improved resistance profile and potency.
Atazanavir: Known for its favorable pharmacokinetic properties but requires co-administration with a boosting agent.
Compared to these compounds, this compound offers a unique combination of potency, selectivity, and resistance profile, making it a promising candidate for further development and clinical investigation .
Propiedades
Fórmula molecular |
C23H40O5 |
|---|---|
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
[2-(hydroxymethyl)-5-oxo-4-propan-2-ylideneoxolan-2-yl]methyl 2-hexyloctanoate |
InChI |
InChI=1S/C23H40O5/c1-5-7-9-11-13-19(14-12-10-8-6-2)21(25)27-17-23(16-24)15-20(18(3)4)22(26)28-23/h19,24H,5-17H2,1-4H3 |
Clave InChI |
OSTSHCFQGVZGQX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCCCC)C(=O)OCC1(CC(=C(C)C)C(=O)O1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















